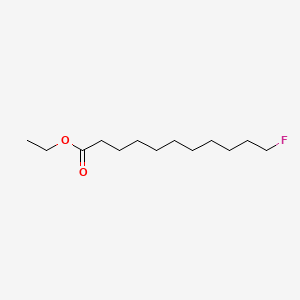
Undecanoic acid, 11-fluoro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-fluoroundecanoate is an organic compound with the molecular formula C13H25FO2. It is an ester derivative of 11-fluoroundecanoic acid, where the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 11-fluoroundecanoate can be synthesized through the esterification of 11-fluoroundecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
11-Fluoroundecanoic acid+EthanolH2SO4Ethyl 11-fluoroundecanoate+Water
Industrial Production Methods: In an industrial setting, the production of ethyl 11-fluoroundecanoate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Types of Reactions:
Oxidation: Ethyl 11-fluoroundecanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of ethyl 11-fluoroundecanoate can lead to the formation of alcohols. Lithium aluminum hydride is a common reducing agent used for this purpose.
Substitution: The fluorine atom in ethyl 11-fluoroundecanoate can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: 11-Fluoroundecanoic acid.
Reduction: 11-Fluoroundecanol.
Substitution: 11-Hydroxyundecanoic acid
Scientific Research Applications
Ethyl 11-fluoroundecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and lipases.
Medicine: Fluorinated esters like ethyl 11-fluoroundecanoate are explored for their potential use in drug delivery systems due to their ability to enhance the bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and chemical resistance
Mechanism of Action
The mechanism of action of ethyl 11-fluoroundecanoate involves its interaction with specific molecular targets, such as enzymes. For instance, esterases can hydrolyze the ester bond, releasing 11-fluoroundecanoic acid and ethanol. The fluorine atom in the compound can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
11-Fluoroundecanoic acid: The parent acid of ethyl 11-fluoroundecanoate, used in similar applications but with different reactivity due to the absence of the ester group.
11-Fluoroundecanol: The reduced form of ethyl 11-fluoroundecanoate, used in the synthesis of various fluorinated derivatives.
11-Fluoroundecyl bromide: A halogenated derivative used in organic synthesis for introducing fluorinated alkyl chains
Uniqueness: Ethyl 11-fluoroundecanoate is unique due to its ester functionality, which imparts different chemical properties compared to its acid and alcohol counterparts. The presence of the fluorine atom enhances its stability and reactivity, making it valuable in various synthetic applications .
Properties
CAS No. |
332-98-9 |
|---|---|
Molecular Formula |
C13H25FO2 |
Molecular Weight |
232.33 g/mol |
IUPAC Name |
ethyl 11-fluoroundecanoate |
InChI |
InChI=1S/C13H25FO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |
InChI Key |
ZVUDVNKAIMHDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




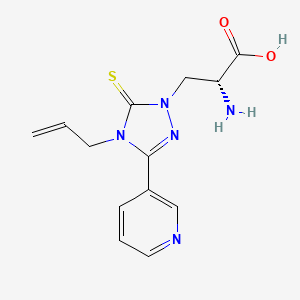

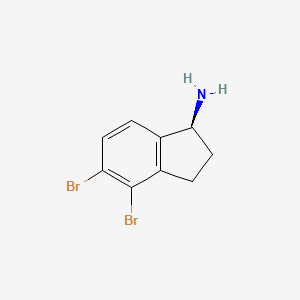

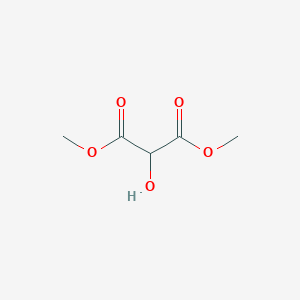

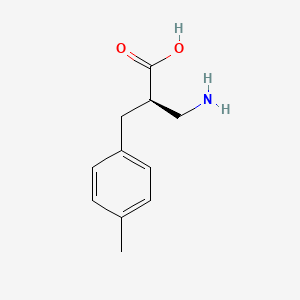
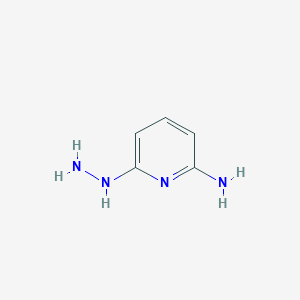

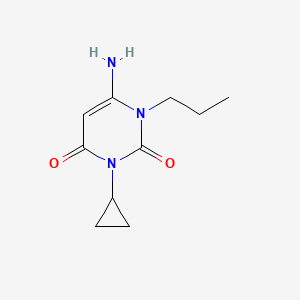
![[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B12984592.png)
![6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984598.png)
